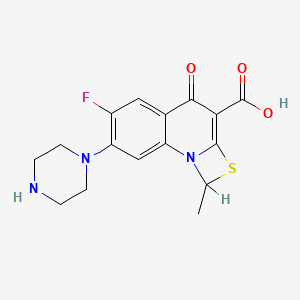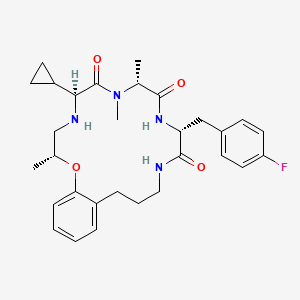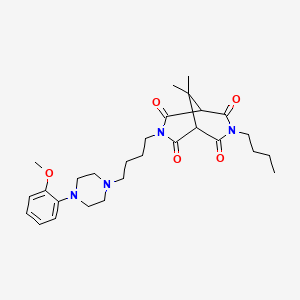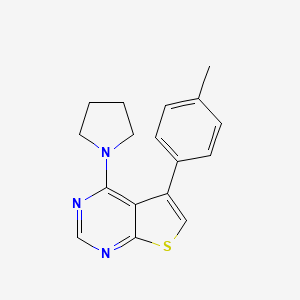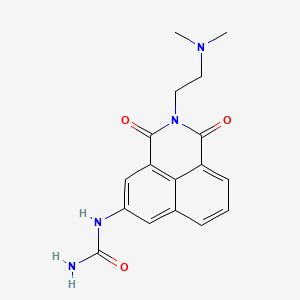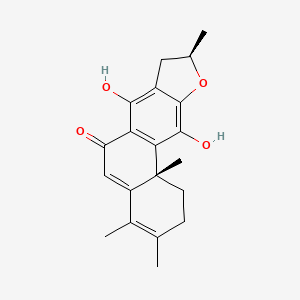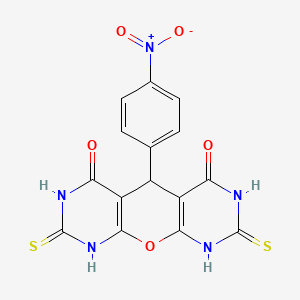
2,8-Dimercapto-5-(4-nitro-phenyl)-5H-pyrano(2,3-d;6,5-d)dipyrimidine-4,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
V-165 is a small molecule drug known for its role as an inhibitor of HIV-1 integrase, an enzyme crucial for the replication of the human immunodeficiency virus (HIV). This compound has shown promise in the treatment of HIV infections by preventing the integration of viral DNA into the host genome, thereby inhibiting the replication of the virus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of V-165 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production of V-165 would likely involve large-scale chemical synthesis using batch or continuous flow processes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact. The exact industrial production methods are proprietary and not publicly available.
Chemical Reactions Analysis
Types of Reactions
V-165 undergoes various chemical reactions, including:
Oxidation: V-165 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on V-165.
Substitution: V-165 can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving V-165 include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dichloromethane). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of V-165 may yield oxidized derivatives with different functional groups, while substitution reactions can result in the formation of new compounds with altered chemical properties.
Scientific Research Applications
V-165 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of integrase inhibition and to develop new integrase inhibitors.
Biology: Investigated for its effects on viral replication and integration in cell culture and animal models.
Medicine: Explored as a potential therapeutic agent for the treatment of HIV infections.
Industry: Utilized in the development of new antiviral drugs and in the study of drug resistance mechanisms.
Mechanism of Action
V-165 exerts its effects by inhibiting the activity of HIV-1 integrase, an enzyme responsible for integrating viral DNA into the host cell genome. By binding to the active site of the integrase enzyme, V-165 prevents the integration process, thereby blocking viral replication. The molecular targets of V-165 include the integrase enzyme and the viral DNA, and the pathways involved are related to the viral replication cycle .
Comparison with Similar Compounds
Similar Compounds
Raltegravir: Another HIV-1 integrase inhibitor with a similar mechanism of action.
Elvitegravir: An integrase inhibitor used in combination with other antiretroviral drugs.
Dolutegravir: A potent integrase inhibitor with a high barrier to resistance.
Uniqueness of V-165
V-165 is unique in its specific binding affinity and inhibitory potency against HIV-1 integrase. It has shown effectiveness in preclinical studies and has the potential to overcome resistance mechanisms that affect other integrase inhibitors. The structural differences between V-165 and other integrase inhibitors contribute to its distinct pharmacological profile .
Properties
CAS No. |
223393-69-9 |
|---|---|
Molecular Formula |
C15H9N5O5S2 |
Molecular Weight |
403.4 g/mol |
IUPAC Name |
9-(4-nitrophenyl)-5,13-bis(sulfanylidene)-2-oxa-4,6,12,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8)-diene-7,11-dione |
InChI |
InChI=1S/C15H9N5O5S2/c21-10-8-7(5-1-3-6(4-2-5)20(23)24)9-11(22)17-15(27)19-13(9)25-12(8)18-14(26)16-10/h1-4,7H,(H2,16,18,21,26)(H2,17,19,22,27) |
InChI Key |
UYLYXNZSRMQYRO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2C3=C(NC(=S)NC3=O)OC4=C2C(=O)NC(=S)N4)[N+](=O)[O-] |
Isomeric SMILES |
C1=CC(=CC=C1C2C3=C(N=C(NC3=O)S)OC4=C2C(=O)NC(=N4)S)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C2C3=C(NC(=S)NC3=O)OC4=C2C(=O)NC(=S)N4)[N+](=O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
V 165; V-165; V165. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-2-{1-[3-(4-chloro-phenyl)-propylcarbamoyl]-cyclopentylmethyl}-4-methoxy-butyric acid](/img/structure/B1683378.png)
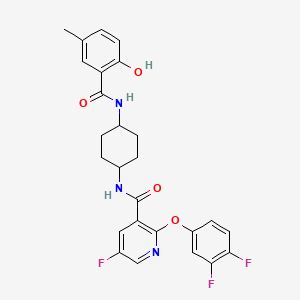
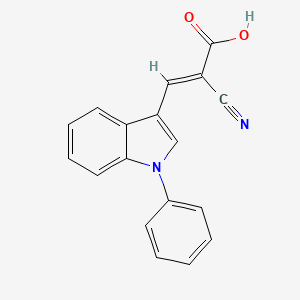
![3-O-ethyl 5-O-methyl 2-[2-(2-amino-5-oxo-4H-imidazol-3-yl)ethoxymethyl]-4-(2,3-dichlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1683382.png)
![[(3'R,4S,5'S,6S,6'S,8R,10E,13S,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',21,24-trihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] 2-methylpropanoate](/img/structure/B1683385.png)
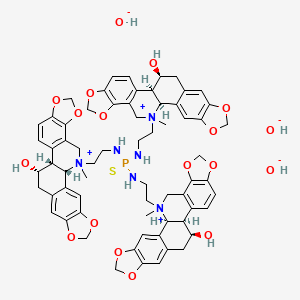
![8-benzyl-22-butan-2-yl-15,26-dimethyl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),18,21(29)-pentaene-7,10,17,24-tetrone](/img/structure/B1683388.png)
